molecular formula C10H5ClF3N B13646908 3-Chloro-7-(trifluoromethyl)quinoline

3-Chloro-7-(trifluoromethyl)quinoline

Cat. No.: B13646908
M. Wt: 231.60 g/mol
InChI Key: VOKWMYLAZJLQCN-UHFFFAOYSA-N
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Description

3-Chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the seventh position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and provides a good yield of the desired product.

Industrial Production Methods: Industrial production of 3-Chloro-7-(trifluoromethyl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium or copper catalysts in the presence of suitable ligands and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Comparison: 3-Chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

3-chloro-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5ClF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H

InChI Key

VOKWMYLAZJLQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)C(F)(F)F

Origin of Product

United States

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